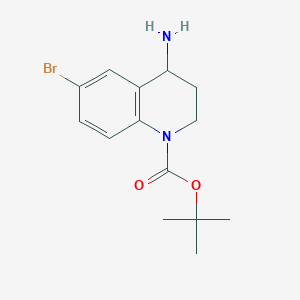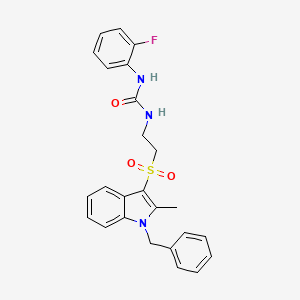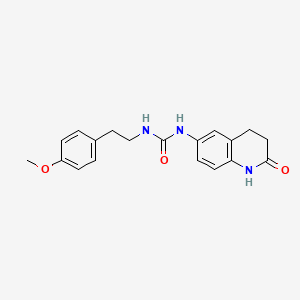
1-(4-Methoxyphenethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea, also known as MTIU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTIU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Homoapomorphine Alkaloids : A study by Brossi, Burik, and Teitel (1968) explored the synthesis of polymethoxylated isoquinolines, leading to the efficient synthesis of homoapomorphine alkaloids, an important class of compounds in medicinal chemistry (Brossi, Burik, & Teitel, 1968).
Biomedical Applications
- Anticancer Activity : Perković et al. (2016) synthesized novel urea and bis-urea derivatives with primaquine and demonstrated potent anticancer activities, particularly against breast carcinoma MCF-7 cell lines (Perković et al., 2016).
- Stress-Induced Hyperarousal Treatment : Bonaventure et al. (2015) characterized a brain-penetrant, selective OX1R antagonist that could potentially treat psychiatric disorders related to stress or hyperarousal states (Bonaventure et al., 2015).
Analytical Chemistry Applications
- Biomedical Analysis : Hirano et al. (2004) reported the development of a novel fluorophore, 6-Methoxy-4-quinolone, with strong fluorescence in a wide pH range, useful in biomedical analysis (Hirano et al., 2004).
特性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-16-6-2-13(3-7-16)10-11-20-19(24)21-15-5-8-17-14(12-15)4-9-18(23)22-17/h2-3,5-8,12H,4,9-11H2,1H3,(H,22,23)(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJMMMCNRDVCKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


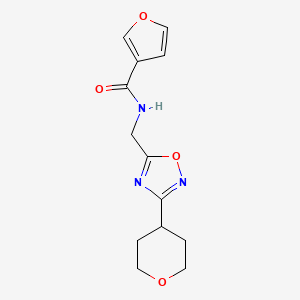
![5-Amino-3-(isobutylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B2380867.png)
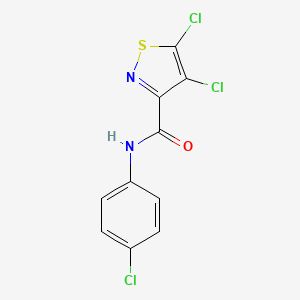
![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-methylthiophene-2-carbonyl)azetidine](/img/structure/B2380870.png)
![9-(4-Chlorophenyl)-3-[(3-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
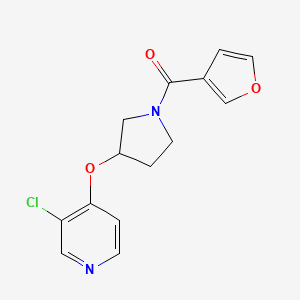
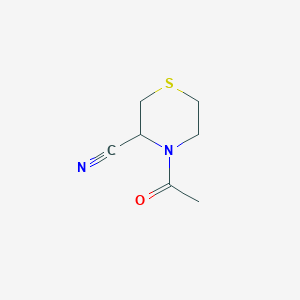
![Methyl (2S)-2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-3-hydroxypropanoate](/img/structure/B2380874.png)

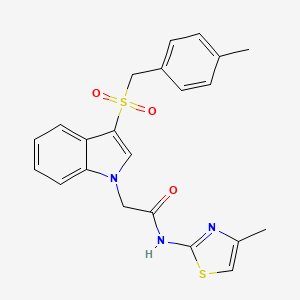
![2-[(2,5-dimethylphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B2380881.png)
